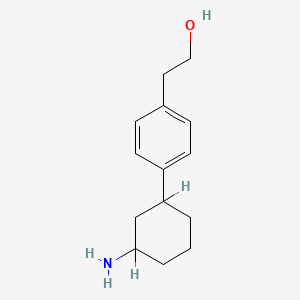![molecular formula C4H12BNO4 B14462335 Ethanol, 2-[[2-(boronooxy)ethyl]amino]- CAS No. 68298-96-4](/img/structure/B14462335.png)
Ethanol, 2-[[2-(boronooxy)ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is an organic compound with the molecular formula C4H12BNO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[[2-(boronooxy)ethyl]amino]- typically involves the reaction of ethanolamine with boronic acid derivatives. The process can be carried out under mild conditions, often using solvents like ethanol or methanol. The reaction may require a catalyst to facilitate the formation of the boronooxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.
Reduction: The boronooxy group can be reduced to form boronic acids or boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Boronic acids or boranes.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethanol, 2-[[2-(boronooxy)ethyl]amino]- involves its interaction with specific molecular targets. The boronooxy group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The ethanolamine backbone allows for interactions with various biological molecules, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Ethanolamine: A simpler analog without the boronooxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the boronooxy group.
2-[(2-aminoethyl)amino]ethanol: Lacks the boronooxy group but has a similar ethanolamine backbone.
Uniqueness: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is unique due to the presence of the boronooxy group, which imparts distinct chemical reactivity and potential for bioconjugation. This makes it a valuable compound for applications that require specific molecular interactions and modifications .
Propiedades
Número CAS |
68298-96-4 |
|---|---|
Fórmula molecular |
C4H12BNO4 |
Peso molecular |
148.96 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethoxyboronic acid |
InChI |
InChI=1S/C4H12BNO4/c7-3-1-6-2-4-10-5(8)9/h6-9H,1-4H2 |
Clave InChI |
JKAFRCMYEOOOLK-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)OCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
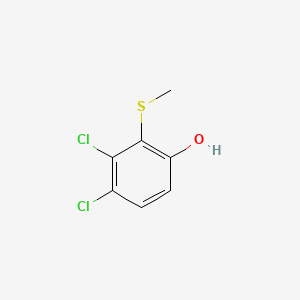
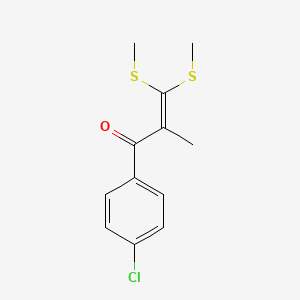
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
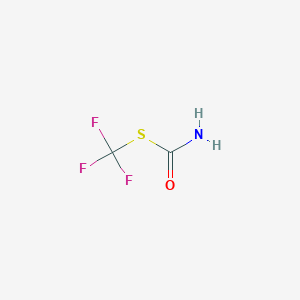
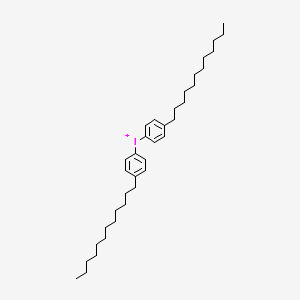
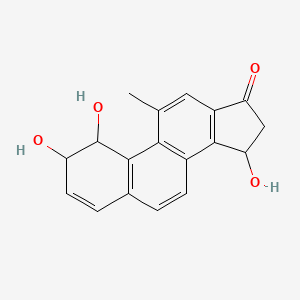

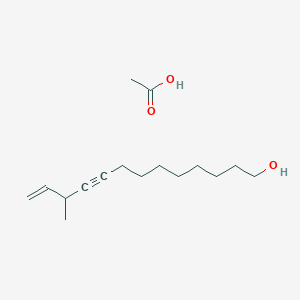
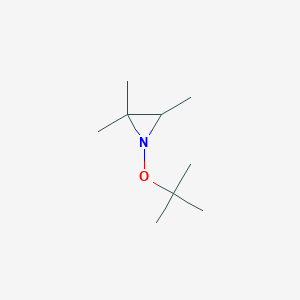
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
